

# BMS-986318: A Technical Overview of a Potent Non-Bile Acid FXR Agonist

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

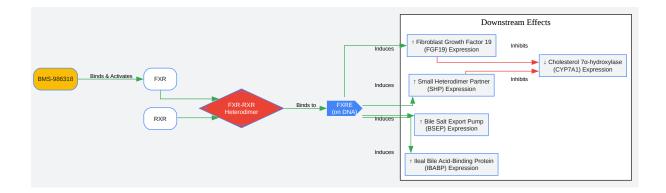
**BMS-986318** is a potent, orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) developed by Bristol Myers Squibb.[1] It has been investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic fat accumulation, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **BMS-986318**.

## **Chemical Structure and Properties**

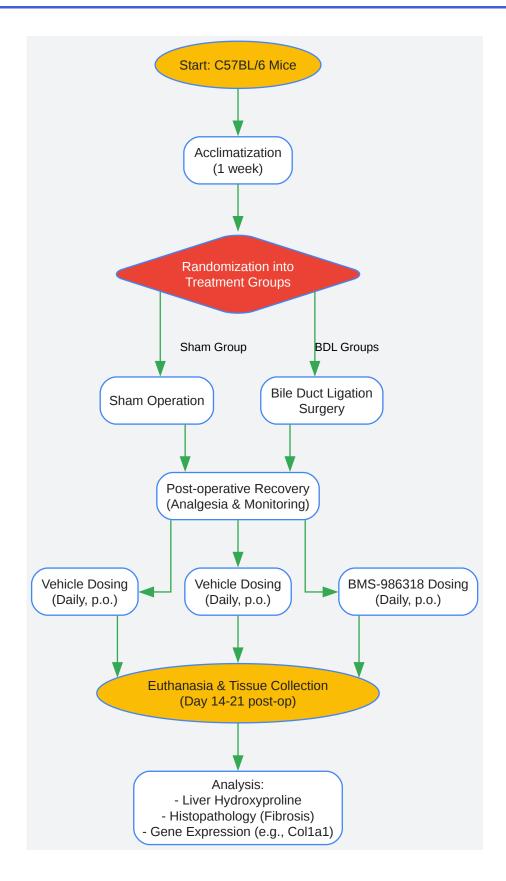
**BMS-986318** is chemically known as 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid.[1]

Chemical Structure:









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### References

- 1. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
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